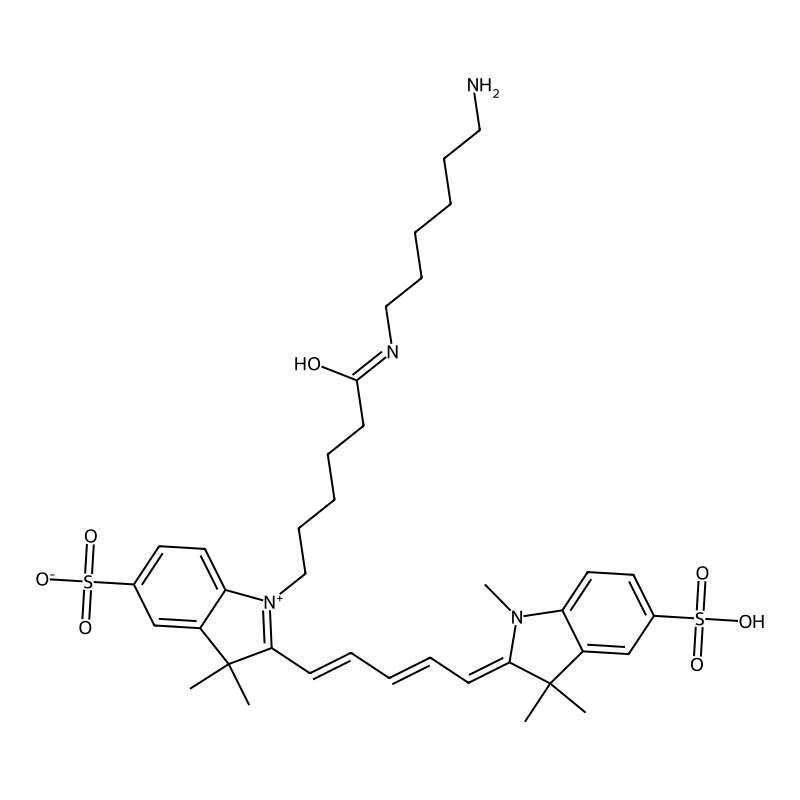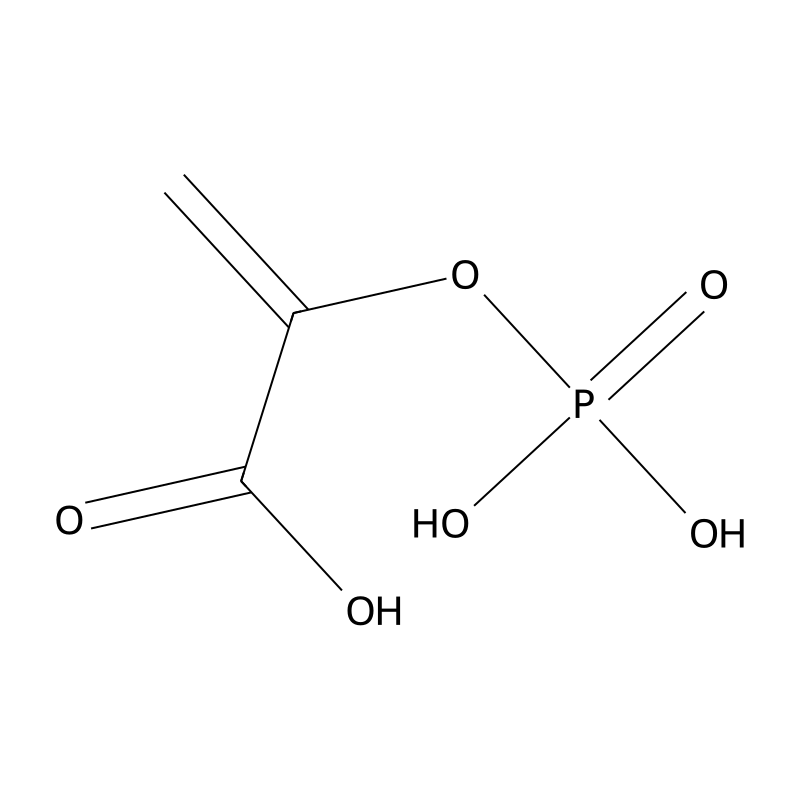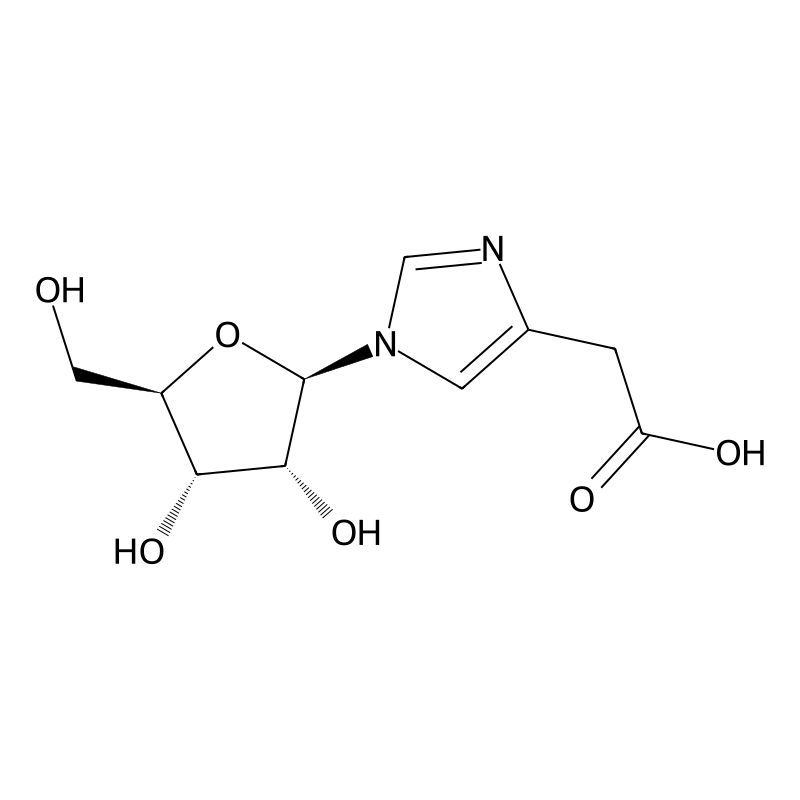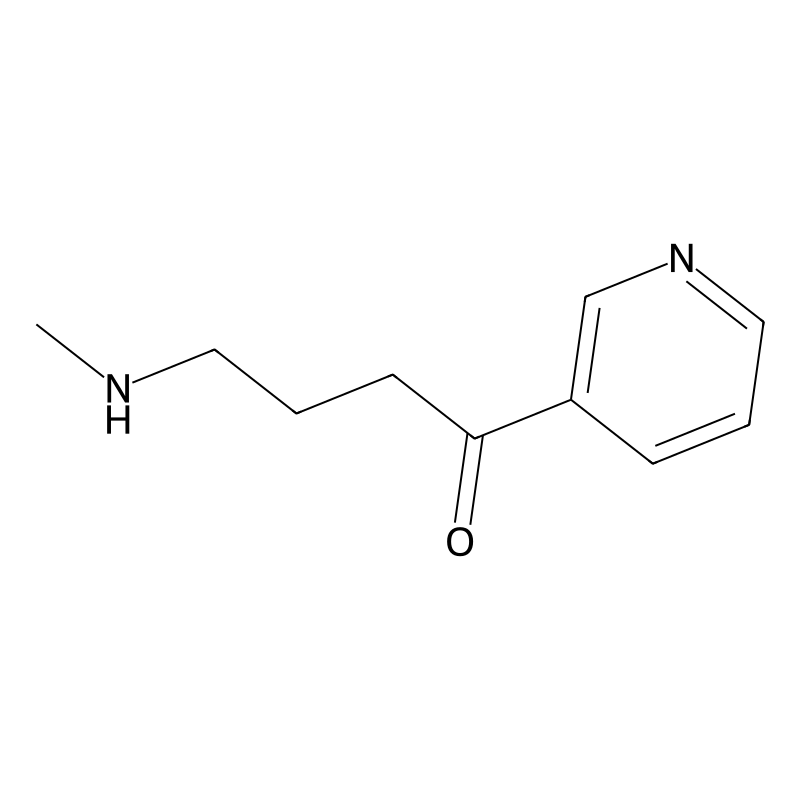N-nitroso-torsemide

Content Navigation
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
Canonical SMILES
N-nitroso-torsemide is a chemical compound classified as a nitrosamine, which contains a nitroso functional group attached to the torsemide structure. Torsemide itself is a loop diuretic commonly used in the treatment of edema associated with heart failure, liver disease, and renal disease. The formation of N-nitroso-torsemide occurs when torsemide, a secondary amine, reacts with nitrosating agents such as nitrites under acidic conditions, leading to potential health concerns due to its classification as a mutagen and carcinogen .
The primary reaction leading to the formation of N-nitroso-torsemide involves the nitrosation of torsemide. This process typically requires:
- Nitrosating Agent: Commonly nitrites, which can generate nitrosonium ions () in acidic environments.
- Reaction Conditions: The reaction is facilitated under acidic conditions and elevated temperatures, which increase the likelihood of nitrosamine formation .
The general reaction can be represented as follows:
N-nitroso-torsemide exhibits significant biological activity primarily due to its mutagenic properties. Nitrosamines are known to interfere with DNA replication and repair mechanisms, potentially leading to carcinogenesis. Studies have classified N-nitroso compounds, including N-nitroso-torsemide, as substances of high concern due to their ability to induce mutations in living organisms .
The synthesis of N-nitroso-torsemide typically involves:
- Preparation of Torsemide: Starting with torsemide as the base compound.
- Nitrosation Reaction: Mixing torsemide with a nitrosating agent (e.g., sodium nitrite) in an acidic medium (such as hydrochloric acid) at controlled temperatures.
- Isolation and Purification: The resulting product is then isolated and purified through methods such as crystallization or chromatography to obtain N-nitroso-torsemide in a usable form .
While N-nitroso-torsemide itself may not have direct therapeutic applications due to its potential toxicity, understanding its formation and properties is crucial for:
- Pharmaceutical Safety: Monitoring and controlling the presence of nitrosamines in pharmaceutical products.
- Regulatory Compliance: Ensuring that drug formulations do not exceed acceptable limits of nitrosamine impurities .
Interaction studies involving N-nitroso-torsemide focus on its potential effects when combined with other pharmacological agents or excipients. These studies are essential for assessing:
- Toxicological Profiles: Understanding how N-nitroso-torsemide interacts with biological systems can help predict adverse effects.
- Stability in Formulations: Evaluating how different formulations can influence the stability and formation of nitrosamines during storage and handling .
N-nitroso-torsemide belongs to a broader class of nitrosamines. Here are some similar compounds along with their unique characteristics:
| Compound Name | Structure Type | Unique Characteristics |
|---|---|---|
| N-nitrosodimethylamine | Simple aliphatic nitrosamine | Commonly studied for its carcinogenic properties |
| N-nitrosopiperidine | Cyclic amine | Known for its potent mutagenic effects |
| N-nitrosobenzylamine | Aromatic amine | Exhibits different reactivity patterns compared to others |
| N-nitrosomethylurea | Urea derivative | Used in research for its role in cancer studies |
N-nitroso-torsemide is unique due to its specific structural relationship with torsemide and its implications in pharmaceutical safety concerning nitrosamine contamination.








